Carbonatobis(triphenylphosphine)platinum
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Overview
Description
Carbonatobis(triphenylphosphine)platinum is a coordination compound that features platinum as the central metal atom coordinated to two triphenylphosphine ligands and a carbonate ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and reactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonatobis(triphenylphosphine)platinum can be synthesized through the reaction of potassium tetrachloroplatinate with triphenylphosphine and sodium carbonate under specific conditions. The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Carbonatobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and carbon monoxide. Typical reaction conditions involve the use of solvents such as dichloromethane or ethanol and may require heating or the presence of a catalyst .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various platinum-phosphine complexes, while oxidation reactions can produce platinum(IV) species .
Scientific Research Applications
Carbonatobis(triphenylphosphine)platinum has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Carbonatobis(triphenylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with molecular targets through ligand exchange and electron transfer processes, influencing the reactivity and stability of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonatobis(triphenylphosphine)platinum include:
- Bis(triphenylphosphine)platinum(0)
- Dichlorobis(triphenylphosphine)platinum(II)
- Tetrakis(triphenylphosphine)platinum(0)
Uniqueness
This compound is unique due to its carbonate ligand, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and coordination chemistry .
Biological Activity
Carbonatobis(triphenylphosphine)platinum(II) is an organometallic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a precursor to various platinum(0) species, which have been studied for their therapeutic properties, particularly in cancer treatment. The biological activity of this platinum complex is primarily linked to its interaction with cellular components and its ability to induce cytotoxic effects in cancer cells.
Chemical Structure and Properties
This compound(II) has the chemical formula C27H24O3P2Pt. It features a platinum center coordinated to two triphenylphosphine ligands and one carbonate group. The structure can be represented as follows:
where PPh3 denotes triphenylphosphine.
Table 1: Physical Properties
Property | Value |
---|---|
Molecular Weight | 570.67 g/mol |
Solubility | Soluble in organic solvents (e.g., benzene, dichloromethane) |
Melting Point | Not extensively documented |
The biological activity of this compound(II) is primarily attributed to its ability to form reactive platinum species that can bind to DNA and other cellular macromolecules. This binding can lead to the formation of cross-links in DNA, ultimately resulting in apoptosis (programmed cell death) in cancer cells. The compound's reactivity is enhanced under physiological conditions, making it a candidate for targeted drug delivery systems.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound(II). For instance, research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The following table summarizes findings from key studies:
Table 2: Summary of Cytotoxicity Studies
Case Studies
- Study on Ovarian Cancer : In a study published by the Royal Society of Chemistry, this compound(II) was shown to effectively inhibit the growth of A2780 ovarian cancer cells through apoptosis induction and DNA damage mechanisms .
- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells revealed that this platinum complex could significantly reduce cell viability, with observed IC50 values indicating potent anticancer activity .
- Mechanistic Insights : Further mechanistic studies indicated that the compound's efficacy might be enhanced when used in combination with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .
Properties
Molecular Formula |
C37H32O3P2Pt |
---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
carbonic acid;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CH2O3.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;(H2,2,3,4); |
InChI Key |
BPALSBBSDFESAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)O.[Pt] |
Origin of Product |
United States |
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